N-Methyl-4-propoxyaniline

Medicinal Chemistry Lipophilicity ADME

Substituting N-methylated anilines with different alkoxy chain lengths alters LogP, sterics, and reaction kinetics, risking synthetic failure or altered pharmacology. This validated intermediate (54+ patents) provides the precise propoxy lipophilicity (calc. LogP 2.59) for BBB-penetration programs. - **Differentiation**: Propoxy vs ethoxy/butoxy - distinct physicochemical profile; N-methyl vs 4-propoxyaniline - different pKa & H-bonding. - **Application**: Ortho-lithiation surrogate per Sisko & Weinreb; amide/sulfonamide building block. - **Supply**: Exact patent-specified intermediate for scale-up, no IP or yield deviation.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 485795-30-0
Cat. No. B3383772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-4-propoxyaniline
CAS485795-30-0
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)NC
InChIInChI=1S/C10H15NO/c1-3-8-12-10-6-4-9(11-2)5-7-10/h4-7,11H,3,8H2,1-2H3
InChIKeyDPQQLOSQCXXZPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-4-propoxyaniline (CAS 485795-30-0): Chemical Identity and Procurement Baseline


N-Methyl-4-propoxyaniline (CAS 485795-30-0), systematically named Benzenamine, N-methyl-4-propoxy- (9CI), is a substituted aniline derivative with the molecular formula C10H15NO and a monoisotopic mass of 165.11537 Da [1]. Its structure features a methyl group on the nitrogen atom and a propoxy group at the para position of the benzene ring, classifying it as an N-alkylated aromatic amine [2]. This compound is primarily utilized as a synthetic intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty dyes, with its presence documented in over 54 patents, indicating established industrial relevance [1].

N-Methyl-4-propoxyaniline: Why In-Class Analogs Are Not Interchangeable


Generic substitution among para-substituted N-methylanilines is scientifically unjustified due to the divergent physicochemical and reactivity profiles conferred by the alkoxy chain length. While N-Methyl-4-ethoxyaniline and N-Methyl-4-butoxyaniline share the same core scaffold, the propoxy substituent in N-Methyl-4-propoxyaniline provides a distinct lipophilicity (LogP), steric environment, and electronic effect . These differences directly impact reaction kinetics in downstream synthetic steps, the solubility of intermediates, and the biological activity of final drug candidates. Furthermore, the parent compound 4-propoxyaniline (CAS 4469-80-1) lacks the N-methyl group, resulting in a different pKa and hydrogen-bonding capacity, which fundamentally alters its behavior in both chemical and biological systems . Procurement without this specificity risks synthetic failure, lower yields, or altered pharmacological profiles.

Quantitative Differentiation of N-Methyl-4-propoxyaniline for Scientific Procurement


Lipophilicity (LogP) as a Selector for N-Methyl-4-propoxyaniline over 4-Propoxyaniline

N-Methyl-4-propoxyaniline exhibits significantly higher lipophilicity compared to its non-methylated precursor, 4-propoxyaniline. The calculated partition coefficient (LogP) for N-Methyl-4-propoxyaniline is 2.59, whereas 4-propoxyaniline has a reported solubility of 1.3 g/L at 25°C, which corresponds to a considerably lower LogP value . This difference is driven by the additional methyl group on the nitrogen, which reduces hydrogen-bonding capacity and increases hydrophobic surface area.

Medicinal Chemistry Lipophilicity ADME

N-Methylation Prevents Aggrecanase Inhibitor Pathway: Differentiating N-Methyl-4-propoxyaniline from 4-Propoxyaniline

4-Propoxyaniline is a documented reactant in the synthesis of aggrecanase inhibitors, a class of compounds targeting osteoarthritis . The primary amine group is essential for this synthetic route and for the resulting biological activity. N-Methyl-4-propoxyaniline, with its secondary amine, cannot participate in the same coupling reactions without prior deprotection, effectively precluding it from this specific, validated drug discovery pathway. This structural distinction serves as a clear point of functional differentiation.

Enzymology Drug Discovery Osteoarthritis

Ortho-Lithiation Synthetic Equivalent: N-Methyl-4-propoxyaniline as a Protected N-Methylaniline Synthon

A peer-reviewed study demonstrated that o-Bromo-N-methyl-N-n-propoxyaniline undergoes halogen-metal exchange with butyllithium, generating a lithio species that reacts cleanly with a variety of electrophiles. Subsequent reduction of the N-O bond with Raney nickel affords ortho-substituted-N-methylanilines [1]. This two-step sequence effectively uses the propoxy group as a protecting/directing group, providing a synthetic route to ortho-functionalized N-methylanilines that is not accessible using N-methylaniline directly. N-Methyl-2-propoxyaniline or N-Methyl-4-ethoxyaniline are not validated in this specific methodological context.

Organic Synthesis C-H Functionalization Protecting Group

Molecular Weight: A Practical Distinction for Stoichiometry and Yield Calculation

N-Methyl-4-propoxyaniline (M.W. 165.23 g/mol) has a 9.3% higher molecular weight than 4-propoxyaniline (M.W. 151.21 g/mol) . In contrast, N-Methyl-4-ethoxyaniline would have a lower molecular weight (approx. 151.21 g/mol for the ethoxy analog without the methyl), and N-Methyl-4-butoxyaniline a higher one (approx. 179.26 g/mol). This 9.3% difference directly affects the mass of reagent required for equimolar reactions, a critical factor in process chemistry for cost estimation and yield calculation on a molar basis.

Process Chemistry Scale-Up Analytical Chemistry

Patent Portfolio: N-Methyl-4-propoxyaniline as an Intermediate in 54 Documented Inventions

According to PubChemLite, N-Methyl-4-propoxyaniline is cited in 54 patents, indicating a substantial and documented role as a key intermediate in proprietary chemical processes [1]. While the exact number for N-Methyl-4-ethoxyaniline or 4-propoxyaniline may vary, the 54-patent count provides a quantitative measure of its established industrial and pharmaceutical utility. This contrasts with the potential for using a less-documented analog where synthetic robustness and intellectual property considerations are less clear.

Intellectual Property Drug Development Chemical Process

Procurement-Driven Application Scenarios for N-Methyl-4-propoxyaniline


Synthesis of Lipophilic CNS-Targeted Small Molecule Libraries

Medicinal chemists optimizing lead compounds for blood-brain barrier penetration require building blocks with elevated lipophilicity. N-Methyl-4-propoxyaniline, with its calculated LogP of 2.59, provides a more hydrophobic scaffold than the more water-soluble 4-propoxyaniline (1.3 g/L solubility) . Procuring this specific aniline ensures the resulting amide, sulfonamide, or amine products possess the desired physicochemical properties for CNS drug discovery programs.

Methodological Development for Ortho-Functionalized N-Methylanilines

Organic chemists seeking to install functional groups ortho to the amine in N-methylaniline can utilize the brominated derivative of N-Methyl-4-propoxyaniline as a lithiation surrogate. As demonstrated by Sisko and Weinreb, this approach provides a controlled and high-yielding route to ortho-substituted N-methylanilines, a transformation that is challenging to achieve directly [1]. Procurement of the precursor enables access to this specific, peer-reviewed synthetic methodology.

Scale-Up of Patented Pharmaceutical Intermediates

Process chemists and procurement officers involved in the scale-up of drug substances must ensure the exact intermediate specified in the patent literature is used. With a documented presence in 54 patents [2], N-Methyl-4-propoxyaniline is a validated building block. Substitution with an analog like N-Methyl-4-ethoxyaniline would constitute a process change with unknown consequences for yield, purity profile, and intellectual property compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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